molecular formula C15H18N2 B089934 N-Isopropyl-N'-phenyl-p-phenylenediamine CAS No. 101-72-4

N-Isopropyl-N'-phenyl-p-phenylenediamine

Cat. No.: B089934
CAS No.: 101-72-4
M. Wt: 226.32 g/mol
InChI Key: OUBMGJOQLXMSNT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Isopropyl-N’-phenyl-p-phenylenediamine (IPPD), commonly known as an antiozonant, primarily targets rubber materials . It is used in rubber formulations to prolong the lifespan of rubber products . The compound works by inhibiting the oxidation and decomposition reactions caused by oxygen and light on rubber, thereby enhancing the rubber’s resistance to heat and mechanical stress .

Mode of Action

IPPD operates based on its low ionization energy, which allows it to react with ozone faster than ozone reacts with rubber . This reaction transforms IPPD into the corresponding aminoxyl radical, while the ozone is converted into a hydroperoxyl radical . These species can then be scavenged by other antioxidant polymer stabilizers .

Biochemical Pathways

The primary biochemical pathway affected by IPPD is the oxidation process of rubber. IPPD interrupts this process by reacting with ozone, thus preventing the oxidative degradation of rubber . This action results in the prolongation of the rubber product’s lifespan and the enhancement of its performance under heat and mechanical stress .

Result of Action

The primary result of IPPD’s action is the prevention of oxidative degradation of rubber, leading to an extended lifespan and improved performance of rubber products . Additionally, IPPD is known to be a potent contact allergen , and there is some evidence for uptake via the skin and bioaccumulation of IPPD .

Action Environment

The action of IPPD is influenced by environmental factors such as light and oxygen . IPPD is effective in environments where rubber is exposed to these elements, as it can inhibit the oxidation and decomposition reactions caused by them . Ippd is hydrolytically unstable, with a half-life of 39 hours at environmentally relevant conditions (pH7, 25°C) . Therefore, the stability and efficacy of IPPD can be affected by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

N-Isopropyl-N’-phenyl-p-phenylenediamine acts as an antioxidant, opposing oxidation or inhibiting reactions brought about by dioxygen or peroxides . It also has a role as a Bronsted base, capable of accepting a hydron from a donor .

Cellular Effects

N-Isopropyl-N’-phenyl-p-phenylenediamine is known to be a potent contact allergen . Exposure to this compound can result in dermatitis on the surface of the hands . In concentrations of 1% to 2%, it is used as a stabilizer in rubber, and exposure is possible as a result of contact with finished products .

Molecular Mechanism

The molecular mechanism of N-Isopropyl-N’-phenyl-p-phenylenediamine involves its ability to react with ozone faster than ozone will react with rubber . This reaction converts it to the corresponding aminoxyl radical, with the ozone being converted to a hydroperoxyl radical .

Temporal Effects in Laboratory Settings

N-Isopropyl-N’-phenyl-p-phenylenediamine is hydrolytically unstable with a half-life of 3.9 hours . Over time, it undergoes a process called blooming, where it migrates to the surface of the rubber .

Dosage Effects in Animal Models

In rabbits given intravenous injections of 45 mg/kg body weight, the elimination of N-Isopropyl-N’-phenyl-p-phenylenediamine from the plasma took place rapidly . At the maternally toxic dose of 125 mg/kg body weight and day, it produced skeletal changes such as delayed ossification or semi-bipartite vertebral centra in the foetuses .

Metabolic Pathways

The metabolic pathways of N-Isopropyl-N’-phenyl-p-phenylenediamine involve its conversion to the corresponding aminoxyl radical . The main hydrolysis product is 4-Hydroxydiphenylamine .

Transport and Distribution

N-Isopropyl-N’-phenyl-p-phenylenediamine has an adsorption coefficient of LogKoc = 2.39 - 3.64 . It is transported and distributed within cells and tissues, but it is hydrolytically unstable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SANTOFLEX® IP involves the reaction of aniline with acetone in the presence of a catalyst to form N-isopropylaniline. This intermediate is then reacted with p-nitrochlorobenzene under reducing conditions to yield N-isopropyl-N’-phenyl-p-phenylenediamine .

Industrial Production Methods: In industrial settings, the production of SANTOFLEX® IP typically involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to optimize yield and purity, with temperatures maintained between 50-100°C and pressures ranging from atmospheric to slightly elevated .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

1-N-phenyl-4-N-propan-2-ylbenzene-1,4-diamine
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InChI

InChI=1S/C15H18N2/c1-12(2)16-14-8-10-15(11-9-14)17-13-6-4-3-5-7-13/h3-12,16-17H,1-2H3
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InChI Key

OUBMGJOQLXMSNT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2
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Molecular Formula

C15H18N2
Record name N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE
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Record name N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE
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DSSTOX Substance ID

DTXSID1025485
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Molecular Weight

226.32 g/mol
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Physical Description

N-isopropyl-n'-phenyl-p-phenylenediamine appears as dark gray to black flakes or brown-black small chip-like solid with an aromatic odor. (NTP, 1992), Other Solid; Pellets or Large Crystals, Dark grey to black solid; [Hawley] Brown, grey, or dark purple to black solid; [CHEMINFO], DARK GREY-TO-BLACK FLAKES.
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Record name 1,4-Benzenediamine, N1-(1-methylethyl)-N4-phenyl-
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Boiling Point

322 °F at 1 mmHg (NTP, 1992)
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Flash Point

303 °F (NTP, 1992)
Record name N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in benzene and gasoline; insoluble in water., Insoluble water; soluble in aromatic solvents, Solubility in water: none
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Record name 4-(ISOPROPYLAMINO)DIPHENYLAMINE
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Density

1.04 (NTP, 1992) - Denser than water; will sink, 1.04 @ 25 °C, 1.04 g/cm³
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Vapor Pressure

0.00343 mmHg at 194 °F (NTP, 1992), 0.0000711 [mmHg]
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Color/Form

Dark gray to black flakes

CAS No.

101-72-4
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Melting Point

162 to 169 °F (NTP, 1992), 75 °C, 72-76 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does IPPD enhance the aging resistance of rubber?

A1: IPPD acts as a radical scavenger, effectively interrupting the chain reactions responsible for rubber degradation caused by oxygen and ozone. [, , ] Studies demonstrate that IPPD loaded within halloysite nanotubes, serving as fillers, allows for a sustained release of the antioxidant, providing long-term protection against aging in styrene-butadiene rubber. [, ]

Q2: Does the presence of waxes in rubber formulations affect IPPD's efficacy?

A2: Yes, the presence of waxes in rubber vulcanizates can create a barrier effect, influencing the migration rate of IPPD. [, ] Studies have shown that IPPD migrates slower in vulcanizates containing waxes, particularly those with a high molecular weight distribution. [, ] This barrier effect can impact the long-term performance of IPPD as an antioxidant.

Q3: How does the concentration of IPPD affect its performance in rubber compounds?

A3: The concentration of IPPD plays a crucial role in its effectiveness. In epoxidized natural rubber (ENR 25)-based pressure-sensitive adhesives, adhesion properties improve with IPPD concentration up to a certain point (2 phr), beyond which they decline. [] This suggests an optimal concentration exists for maximizing the benefits of IPPD.

Q4: Are there alternative antioxidants for rubber that offer comparable performance to IPPD?

A4: Researchers are exploring alternative antioxidants to address concerns related to IPPD. One promising option is using a copper complex derived from rice straw black liquor (Cu-LSF). [, ] Studies suggest this green alternative exhibits comparable or even superior antioxidant, hardening, and fluid resistance properties in both EPDM and NBR rubber composites compared to IPPD and other commercial antioxidants. [, ]

Q5: Does IPPD pose any health risks?

A5: IPPD is a known skin sensitizer and can cause allergic contact dermatitis. [, , , , ] Exposure can occur during rubber manufacturing or through contact with products containing IPPD. [, , , , ]

Q6: What are the implications of IPPD's ability to oxidize hemoglobin?

A6: Research indicates that IPPD can rapidly oxidize hemoglobin, leading to the formation of Heinz bodies in red blood cells. [] This raises concerns, particularly for individuals with glucose-6-phosphate dehydrogenase deficiency, as it could potentially induce hemolysis. [] Further research is needed to understand the long-term health implications of IPPD exposure.

Q7: How does the structure of IPPD contribute to its antioxidant activity?

A7: The presence of amine groups in IPPD plays a vital role in its antioxidant mechanism. These amine groups can readily donate hydrogen atoms to free radicals, effectively neutralizing them and halting the oxidation process in rubber. [, , ]

Q8: Have any structural modifications of IPPD been investigated for improved properties?

A8: Researchers are actively exploring modifications to the IPPD structure to enhance its properties. One study focused on synthesizing selenium-containing para-phenylenediamines, aiming to improve their ozone resistance compared to standard IPPD. [] These modified compounds, containing selenium in their side chains, demonstrated a higher reactivity with ozone, suggesting potential for enhanced antidegradant properties. []

Q9: What analytical methods are used to study the migration and degradation of IPPD in rubber?

A9: Several techniques are employed to analyze IPPD's behavior in rubber. Gas chromatography (GC), coupled with mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) are commonly used to identify and quantify IPPD in rubber extracts. [] These methods help researchers understand the migration patterns and degradation products of IPPD over time, providing insights into its long-term effectiveness and potential environmental impact.

Q10: What is the environmental fate of IPPD, and what are the potential ecological risks?

A10: The environmental fate and ecotoxicological effects of IPPD, especially its breakdown products, require further investigation. Research suggests that IPPD can leach from tire dust, potentially contaminating soil and water sources. [] Understanding the long-term impact of IPPD and its degradation products on ecosystems and assessing potential risks to aquatic life and other organisms are crucial areas for future research.

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